molecular formula C8H16N2 B1312776 (4aS,8aS)-decahydro-1,5-naphthyridine CAS No. 219522-28-8

(4aS,8aS)-decahydro-1,5-naphthyridine

Cat. No. B1312776
M. Wt: 140.23 g/mol
InChI Key: RQPDLNSKAAOHTF-YUMQZZPRSA-N
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Description

“(4aS,8aS)-decahydro-1,5-naphthyridine” is a chemical compound with the CAS Number: 219522-28-8. It has a molecular weight of 140.23 . The IUPAC name for this compound is (4aS,8aS)-decahydro [1,5]naphthyridine .


Molecular Structure Analysis

The InChI code for “(4aS,8aS)-decahydro-1,5-naphthyridine” is 1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4aS,8aS)-decahydro-1,5-naphthyridine” has a molecular formula of C8H16N2 and a molecular weight of 140.23 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Novel Synthesis and Biological Evaluation

A straightforward and highly efficient series of new substituted 3-aryl-1,8-naphthyridine derivatives were synthesized, demonstrating good efficacy, easy workup, and simple purification. These compounds were evaluated for their antimicrobial activity, indicating the potential of naphthyridine derivatives in therapeutic applications (Ravi et al., 2018).

Broad Biological Activities

Naphthyridine derivatives exhibit a variety of interesting biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also shown potential in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. These synthetic derivatives possess further applications as anti-osteoporotic, anti-allergic, antimalarial, and other therapeutic agents, establishing them as potent scaffolds in medicinal research (Madaan et al., 2015).

Antimicrobial Agents

A series of novel 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and showed broad-spectrum antimicrobial activity against various bacteria and fungi. Some derivatives exhibited remarkable bactericidal activity, suggesting their potential as novel anti-infective agents (Gurjar et al., 2020).

Enzyme Inhibition Studies

Stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamate were synthesized and tested for their inhibitory potency against Pseudomonas lipase, showing that certain stereoisomers are more potent inhibitors than others. These findings contribute to the development of enzyme-specific inhibitors (Lin et al., 2011).

Anti-HIV Activity

Trans-decahydro-1,6-naphthyridine derivatives were synthesized and found to exhibit anti-HIV activity, highlighting the potential of naphthyridine scaffolds in antiviral research (Esipova et al., 2006).

Organic Semiconductor Materials

A series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized for their opto-electrical properties, demonstrating their potential as blue-emitting materials for OLED applications. This illustrates the versatility of naphthyridine derivatives in materials science (Wang et al., 2012).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDLNSKAAOHTF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286721
Record name (4aS,8aS)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,8aS)-decahydro-1,5-naphthyridine

CAS RN

219522-28-8
Record name (4aS,8aS)-Decahydro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219522-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aS,8aS)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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